molecular formula C6H6N4O4S B15177971 2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- CAS No. 72589-86-7

2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)-

Katalognummer: B15177971
CAS-Nummer: 72589-86-7
Molekulargewicht: 230.20 g/mol
InChI-Schlüssel: NMJKHHQCDHSEIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- typically involves the cyclocondensation of diamines, bisamides, and urea derivatives with aqueous glyoxal and other appropriate carbonyl compounds . The reaction is often catalyzed by acids such as formic acid and conducted in refluxing acetonitrile . The process involves the formation of intermediate compounds which then undergo further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the thiazole ring .

Wissenschaftliche Forschungsanwendungen

2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and other proteins involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Imidazolidinone: A simpler analog without the nitrothiazole group.

    4,5-Dihydroxy-2-imidazolidinone: Another derivative with different functional groups.

    1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone: A more complex analog with additional aromatic rings.

Uniqueness

2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- is unique due to the presence of both the imidazolidinone and nitrothiazole moieties, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

72589-86-7

Molekularformel

C6H6N4O4S

Molekulargewicht

230.20 g/mol

IUPAC-Name

4-hydroxy-1-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one

InChI

InChI=1S/C6H6N4O4S/c11-3-2-9(5(12)8-3)6-7-1-4(15-6)10(13)14/h1,3,11H,2H2,(H,8,12)

InChI-Schlüssel

NMJKHHQCDHSEIJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(NC(=O)N1C2=NC=C(S2)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.